7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Its structure comprises a pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine core substituted at position 7 with a 5-chloro-2-methylphenyl group and at position 3 with a thiophen-2-yl moiety.
Pyrazolo-triazolo-pyrimidines are frequently investigated as adenosine receptor antagonists, particularly targeting the A2A subtype, which is implicated in neurological and inflammatory disorders . The compound’s structural complexity allows for selective interactions with G protein-coupled receptors (GPCRs), though its exact pharmacological profile requires further elucidation.
Properties
IUPAC Name |
10-(5-chloro-2-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6S/c1-10-4-5-11(18)7-13(10)24-15-12(8-20-24)16-21-22-17(23(16)9-19-15)14-3-2-6-25-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWGAGSJWXQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and studied, offering insights into structure-activity relationships (SARs). Below is a comparative analysis:
Key Observations:
Substituent Effects: Thiophene vs. Chlorophenyl vs. Methoxyphenyl: The 5-chloro-2-methylphenyl group in the target compound introduces electron-withdrawing and lipophilic effects, contrasting with the electron-donating methoxy group in SCH-442414. This difference could influence receptor subtype selectivity .
Core Modifications: The pyrazolo-triazolo-pyrimidine core in the target compound and SCH-442416 allows for high-affinity A2A binding, while ZM-241385’s triazolo-triazine core shows comparable potency but distinct pharmacokinetics . Chromeno-triazolo-pyrimidine derivatives (e.g., ) demonstrate divergent applications, such as anticancer activity, highlighting the scaffold’s versatility .
Isomerization and Stability : Pyrazolo-triazolo-pyrimidines can undergo isomerization under specific conditions (e.g., pH or temperature), affecting their pharmacological profiles. For example, isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine may alter receptor binding conformations .
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with precursor heterocycles (e.g., pyrazoles or pyrimidines) and employing cyclization strategies. Key steps include:
- Substituted precursor coupling : React 5-chloro-2-methylphenyl hydrazine with thiophene-containing intermediates under acidic conditions to form the pyrazole core .
- Triazole ring formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of nitrile imines to construct the triazolo-pyrimidine framework .
- Optimization : Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 30% faster completion at 120°C in DMF) . Monitor purity via HPLC and adjust solvent polarity (e.g., ethanol vs. DCM) to minimize side products .
Basic: Which spectroscopic techniques are critical for structural elucidation, and how are data interpreted?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for thiophene and phenyl groups) and heterocyclic carbons (δ 140–160 ppm for triazole/pyrimidine) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.08) and fragmentation patterns to validate the fused ring system .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity, and how are structure-activity relationships (SAR) analyzed?
Answer:
- Halogen effects : Replace the 5-chloro group with fluorine to assess electron-withdrawing effects on enzyme binding (e.g., IC50 shifts from 12 nM to 28 nM in kinase assays) .
- Thiophene vs. furan substitution : Compare logP values (e.g., thiophene increases lipophilicity by 0.5 units) to optimize membrane permeability .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, followed by in vitro validation .
Advanced: How can researchers resolve contradictions in reported biological activity data across similar analogs?
Answer:
- Data normalization : Account for assay variability (e.g., cell line-specific IC50 differences) by standardizing protocols (e.g., MTT assay at 48h vs. 72h) .
- Meta-analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on phenyl rings) using computational tools (e.g., QSAR models) .
- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer degradation over 24h) to rule out artifactual results .
Basic: What are the primary biological targets of this compound, and how are binding affinities measured?
Answer:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays. Reported Kd values range from 8–50 nM .
- Antimicrobial activity : Test MIC values against Gram-negative bacteria (e.g., E. coli) via broth microdilution, noting thiophene’s role in disrupting membrane integrity .
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after 24h exposure .
Advanced: What strategies mitigate degradation during storage or in vivo studies?
Answer:
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization in amber vials improves shelf life by 6 months .
- Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance plasma stability (e.g., t1/2 increase from 2h to 8h in rodent models) .
- Formulation : Use PEGylated nanoparticles to reduce hepatic clearance and improve bioavailability (e.g., 3-fold AUC increase in rats) .
Advanced: How can researchers design experiments to evaluate synergistic effects with existing therapeutics?
Answer:
- Combination index (CI) : Apply the Chou-Talalay method using fixed-ratio drug combinations (e.g., 1:1 to 4:1) in cancer cell lines. Synergy (CI < 1) is often observed with cisplatin .
- Mechanistic studies : Perform RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes BAX/BCL2) .
- In vivo validation : Use xenograft models with staggered dosing schedules to assess tumor regression and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
